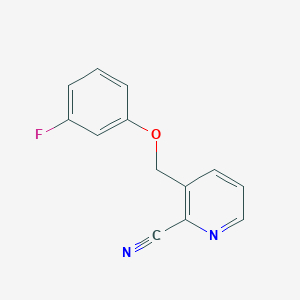

2-Cyano-3-(3-fluorophenoxymethyl)pyridine

Cat. No. B8329075

M. Wt: 228.22 g/mol

InChI Key: GGFYQQXAJRDCPH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05334594

Procedure details

To a chilled solution of sodium ethoxide, prepared from 13.8 g of sodium metal and 240 ml of absolute ethanol, 56.9 ml of 3-fluorophenol was added and the mixture was stirred at room temperature for 30 minutes. Crude 3-bromomethyl-2-cyanopyridine (103 g) was added to the mixture at 5° C., and the mixture was reflexed for 2 hours. After being concentrated, the reaction mixture was diluted with ether, and the resultant insoluble materials were removed by filtration. The filtrate was washed with 10% aqueous sodium hydroxide solution and with water, dried over anhydrous sodium sulfate, and then concentrated. The residue was crystallized by trituration with a mixture of ether and n-hexane to yield 58.0 g of pale brown crystals, which were recrystallized from isopropyl ether to give pale yellow needles, mp 52°-53° C.

Name

Identifiers

|

REACTION_CXSMILES

|

[O-]CC.[Na+].[Na].[F:6][C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=1.Br[CH2:15][C:16]1[C:17]([C:22]#[N:23])=[N:18][CH:19]=[CH:20][CH:21]=1>C(O)C>[C:22]([C:17]1[C:16]([CH2:15][O:13][C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([F:6])[CH:8]=2)=[CH:21][CH:20]=[CH:19][N:18]=1)#[N:23] |f:0.1,^1:4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Na+]

|

|

Name

|

|

|

Quantity

|

13.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

|

|

Quantity

|

56.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(C=CC1)O

|

|

Name

|

|

|

Quantity

|

240 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

103 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCC=1C(=NC=CC1)C#N

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at room temperature for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture was reflexed for 2 hours

|

|

Duration

|

2 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After being concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the reaction mixture was diluted with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resultant insoluble materials were removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtrate was washed with 10% aqueous sodium hydroxide solution and with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was crystallized by trituration with a mixture of ether and n-hexane

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C1=NC=CC=C1COC1=CC(=CC=C1)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 58 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |